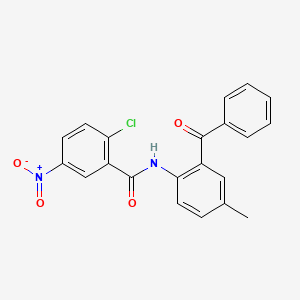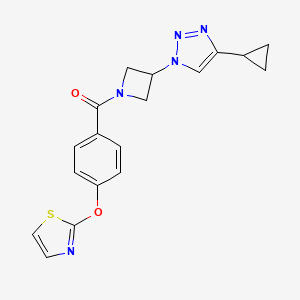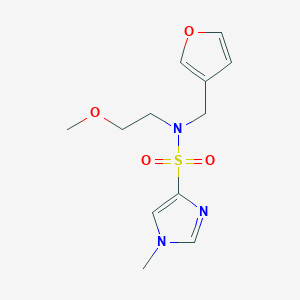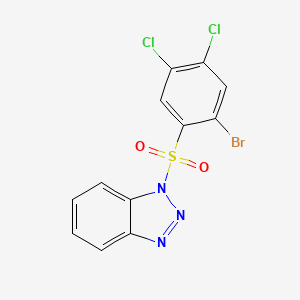![molecular formula C23H25N5O2 B2704653 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide CAS No. 1105231-35-3](/img/structure/B2704653.png)
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its unique structure, which includes a pyridazinyl group, a methoxyphenyl group, and a piperidine ring. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinyl group: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Attachment of the methoxyphenyl group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of methoxybenzene and a halogenated pyridazine.
Formation of the piperidine ring: This can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling of the pyridazinyl and piperidine groups: This final step might involve an amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This might include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridazinyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide
- 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide
Uniqueness
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-4-3-13-24-22(16)25-23(29)18-11-14-28(15-12-18)21-10-9-20(26-27-21)17-5-7-19(30-2)8-6-17/h3-10,13,18H,11-12,14-15H2,1-2H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSFXEYZAWHTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2704573.png)
![2-[(2-Chloroacetyl)amino]-N-cyclopropyl-3-phenylpropanamide](/img/structure/B2704574.png)

![8-{3-[(2,6-Dichlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2704576.png)
![3-(3-chlorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide](/img/structure/B2704581.png)


![(E)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2704585.png)

![N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2704588.png)


